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molecular formula C10H13ClN2O2 B1389380 6-chloro-N-(3-methoxypropyl)nicotinamide CAS No. 1094316-70-7

6-chloro-N-(3-methoxypropyl)nicotinamide

Cat. No. B1389380
M. Wt: 228.67 g/mol
InChI Key: MVGONKLHUDIYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345713B2

Procedure details

A solution of 6-chloro-N-(3-methoxypropyl)nicotinamide (6.6 g, 28.9 mmol) and hydrazine (4.53 mL, 144 mmol) in isopropanol (100 mL) was heated at 80° C. for 21 h. More hydrazine (3 mL) was added and heating continued at 80° C. for 24 h. The reaction was then concentrated in vacuo to give a tan oil which was reconcentrated from toluene to give the title compound as its hydrochloride salt as a white solid in quantitative yield. MS m/z 225 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.66-1.78 (m, 2H) 3.18-3.30 (m, 5H) 3.35 (t, J=6.3 Hz, 2H) 6.68 (d, J=8.8 Hz, 1H) 7.87 (dd, J=8.8, 2.3 Hz, 1H) 7.99 (br. s., 1H) 8.20 (t, J=5.6 Hz, 1H) 8.49 (dd, J=2.4, 0.6 Hz, 1H).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:15]=[CH:14][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])=[O:7])=[CH:4][N:3]=1.[NH2:16][NH2:17].C1(C)C=CC=CC=1>C(O)(C)C>[NH:16]([C:2]1[CH:15]=[CH:14][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][O:12][CH3:13])=[O:7])=[CH:4][N:3]=1)[NH2:17]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)NCCCOC)C=C1
Name
Quantity
4.53 mL
Type
reactant
Smiles
NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a tan oil which

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N(N)C1=NC=C(C(=O)NCCCOC)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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